N-(2-cyanoethyl)-N-ethyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide
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Overview
Description
N-(2-cyanoethyl)-N-ethyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a cyanoethyl group, an ethyl group, a thiophene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-ethyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction using acrylonitrile.
Attachment of the Thiophene Ring: The thiophene ring is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Primary or secondary amines.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2-cyanoethyl)-N-ethyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine
The compound’s sulfonamide group makes it a candidate for drug development, particularly in the design of antimicrobial and anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-ethyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The cyanoethyl group may enhance binding affinity through additional interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-methyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide
- N-(2-cyanoethyl)-N-ethyl-3-oxo-4-furan-2-ylpiperazine-1-sulfonamide
- N-(2-cyanoethyl)-N-ethyl-3-oxo-4-pyridin-2-ylpiperazine-1-sulfonamide
Uniqueness
N-(2-cyanoethyl)-N-ethyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in the synthesis of novel pharmaceuticals and materials.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-ethyl-3-oxo-4-thiophen-2-ylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-2-15(7-4-6-14)22(19,20)16-8-9-17(12(18)11-16)13-5-3-10-21-13/h3,5,10H,2,4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIQWHFVLZYHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)N1CCN(C(=O)C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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